molecular formula C16H24O2 B14848092 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene

4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene

Cat. No.: B14848092
M. Wt: 248.36 g/mol
InChI Key: SMLJPZJOSWGTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O2 It is a derivative of benzene, featuring tert-butoxy, cyclopropoxy, and isopropyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation reaction, where benzene is alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy or cyclopropoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use, such as its role as an antimicrobial agent or a pharmaceutical compound.

Comparison with Similar Compounds

4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene can be compared with other similar compounds, such as:

    4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene: Similar structure but with an isopropoxy group instead of an isopropyl group.

    4-Tert-butoxy-2-cyclopropoxy-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    4-Tert-butoxy-2-cyclopropoxy-1-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene

InChI

InChI=1S/C16H24O2/c1-11(2)14-9-8-13(18-16(3,4)5)10-15(14)17-12-6-7-12/h8-12H,6-7H2,1-5H3

InChI Key

SMLJPZJOSWGTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC(C)(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.